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Compound of Interest

Compound Name: Z-Lys(Tos)-Onp
CAS No.: 16879-94-0
Cat. No.: B612856
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Executive Summary & Compound Identity

Z-Lys(Tos)-ONp is a specialized activated amino acid derivative primarily used as a synthetic
building block in peptide chemistry. It allows for the introduction of a Lysine residue with a
robust

-tosyl protecting group into a peptide chain.

However, in the context of enzymology and drug development, it is frequently confused with Z-
Lys-ONp (where the

-amine is free). The latter is a gold-standard active-site titrant for trypsin-like serine proteases.
This guide covers both: the synthetic utility of the Tosyl-protected form and the biological assay
applications of the deprotected form.
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Feature Z-Lys(Tos)-ONp Z-Lys-ONp (Deprotected)
CAS Number 16879-94-0 2179-15-9 (HCI salt)
Protected (Tosyl) - Free (
-Amine Status i
Neutral/Hydrophobic ) - Positively Charged
) o Peptide Synthesis Active Site Titration (Trypsin,
Primary Application ) ) )
(Solid/Solution Phase) Plasmin)
) Potential Chymotrypsin Highly specific Trypsin
Enzyme Interaction
substrate (weak) substrate

Mechanism of Action
A. Synthetic Mechanism (Peptide Coupling)

Z-Lys(Tos)-ONp functions as an activated ester. The

-nitrophenyl (ONp) group is an electron-withdrawing leaving group, making the carbonyl carbon
highly electrophilic.

e Reaction: Aminolysis. The amine group of the growing peptide chain attacks the carbonyl of
Z-Lys(Tos)-ONp.

e Leaving Group:

-Nitrophenol is released (yellow color, though irrelevant for synthesis).

 Utility: The Tosyl group on the Lysine side chain is extremely stable to acids (TFA, HCI) and
bases, preventing side reactions (branching) during chain elongation.

B. Enzymatic Mechanism (Protease Titration - Z-Lys-
ONp)

For the deprotected form (Z-Lys-ONp), the mechanism is acyl-enzyme intermediate formation.
This is used to determine the absolute concentration of active enzyme sites, not just relative
activity.
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» Binding: The positively charged Lysine side chain binds to the S1 specificity pocket (Asp-189
in Trypsin).

e Acylation (Burst Phase): The catalytic Serine-195 attacks the ester.

-Nitrophenol is released rapidly (Burst).[1]

o Deacylation (Rate-Limiting): The acyl-enzyme intermediate hydrolyzes slowly.

e Result: The "burst" of color corresponds 1:1 to the number of active enzyme molecules.

Deacylation (k3)

Acylation (k2) Acyl-Enzyme SLOW (Rate Limiting) > Z-Lys-OH

FAST (Z-Lys-Enz) (Acid)
Z-Lys-ONp Binding (k1) o | Michaelis Complex
> Release
(Substrate) (E-S) \ p-Nitrophenol

(Yellow Burst)

Figure 1: Mechanism of Active Site Titration. The rapid release of p-Nitrophenol (k2 >> k3) allows quantification of active sites.

Click to download full resolution via product page

Comparative Analysis: Alternatives
For Enzyme Assays (Serine Proteases)
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Reagent Type

Specificity

Kinetics

Pros/Cons

Titrant /

Z-Lys-ON
Y P Substrate

Trypsin-like

Burst (

Best for active
site
guantification.
Unstable in
alkaline pH
(spontaneous

hydrolysis).

Chromogenic
BAPNA
Substrate

Trypsin-like

Steady-state

Standard for
routine activity
assays. Low
sensitivity. No

burst.

NPGB Titrant

Trypsin/Thrombi
n

Irreversible

Acylation

Standard titrant.
Very fast
acylation,
extremely slow

deacylation.

Substrate

Z-Lys(Tos)-ON
ys(Tos) P (Potential)

Chymotrypsin-
like

Slow

Not for Trypsin.
Hydrophobic side
chain may fit
Chymotrypsin
pocket.

For Peptide Synthesis[2][3]
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. . Removal Comparison to Z-
Protecting Group Stability o
Conditions Lys(Tos)

Hard to remove. Used

) Sodium/Liquid when side chain must
Z-Lys(Tos) High ] ) ]
Ammonia or HF survive strong acids
(TFA/HBY).
) ) Easier removal.
) TFA (Trifluoroacetic
Z-Lys(Boc) Medium ) Standard for Boc
aci
chemistry.
) Standard for Fmoc
Fmoc-Lys(Boc) Medium TFA

chemistry.

Applications & Signaling Pathways

While Z-Lys(Tos)-ONp is a reagent, the Z-Lys-ONp derivative is critical for mapping signaling
pathways involving proteolytic cascades.

Key Pathways Assayed:

o Coagulation Cascade: Thrombin (Factor lla) and Factor Xa are trypsin-like proteases. Z-Lys-
ONp is used to quantify their active concentration during drug screening (e.g., testing new
anticoagulants).

¢ Digestion & Metabolism: Trypsin activation in the pancreas.

 Inflammation: Kallikrein-Kinin pathway activation.
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Figure 2: Application of Z-Lys-ONp in Protease Profiling.

Click to download full resolution via product page

Limitations

Solubility Issues
e Z-Lys(Tos)-ONp: Highly hydrophobic. Requires organic solvents (DMF, DMSO, Dioxane) for

solubilization. Poor solubility in aqueous buffers limits biological use without co-solvents.

e Z-Lys-ONp: Moderately soluble in water/buffer mixtures, but stock solutions should be in
1mM HCI or acetonitrile to prevent hydrolysis.

Spontaneous Hydrolysis

o -Nitrophenyl esters are unstable at pH > 7.0.

» Limitation: Background hydrolysis ("blank rate") must be subtracted from enzymatic rates.
High pH assays (pH > 8.5) are difficult due to rapid non-enzymatic breakdown.

Deprotection Difficulty (Synthesis)

e The Tosyl (Tos) group is extremely stable. It requires Sodium in Liqguid Ammonia or
Anhydrous Hydrogen Fluoride (HF) for removal. These are harsh, hazardous conditions,
making Z-Lys(Tos)-ONp less popular than Boc/Fmoc alternatives for routine synthesis.

© 2026 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b612856/docs?utm_src=pdf-body-img#comprehensive-guide-to-z-lys-tos-onp-synthesis-applications-and-limitations
https://www.benchchem.com/product/b612856/docs?utm_src=pdf-body#comprehensive-guide-to-z-lys-tos-onp-synthesis-applications-and-limitations
https://www.benchchem.com/product/b612856/docs?utm_src=pdf-body#comprehensive-guide-to-z-lys-tos-onp-synthesis-applications-and-limitations
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612856?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Experimental Protocols
Protocol A: Active Site Titration of Trypsin (Using Z-Lys-
ONp)

Use this protocol to determine the % active protein in a commercial Trypsin preparation.
Materials:

e Enzyme: Trypsin (Bovine Pancreas), ~10-50 uM stock in 1 mM HCI.

e Substrate: Z-Lys-ONp (HCI salt). Prepare 10 mM stock in Acetonitrile.

o Buffer: 50 mM Sodium Acetate, pH 5.0 (Low pH slows deacylation, enhancing the burst).

Procedure:

Blank: Add 20 pL Substrate stock to 980 uL Buffer. Monitor Absorbance at 400 nm (

) for 2 mins to establish spontaneous hydrolysis rate.

e Reaction: Add 20 pL Substrate stock to 960 uL Buffer.
e Initiate: Add 20 pL Enzyme stock. Mix rapidly (< 2 seconds).
e Monitor: Measure

continuously for 5 minutes.

e Analysis:
o You will see a rapid jump (Burst) followed by a slower linear rate.
o Extrapolate the linear phase back to Time = 0.
o The intercept (

) represents the amount of product released during the initial acylation.

o Calculation:
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o Note:

for p-nitrophenol varies with pH (approx 18,300 M—1cm~1! at pH > 8, but much lower at pH
5; ensure you use the extinction coefficient determined at your assay pH).

Protocol B: Peptide Coupling (Using Z-Lys(Tos)-ONp)
Use this protocol to attach Z-Lys(Tos) to a free amine on a peptide chain.

o Dissolve: Dissolve 1.1 equivalents of Z-Lys(Tos)-ONp in minimum DMF.

e Mix: Add to the peptide-resin (or free amine in solution) containing 1.0 equivalent of amine.

o Catalyst: Add 1.0 equivalent of HOBt (Hydroxybenzotriazole) to accelerate the reaction
(optional but recommended).

¢ Incubate: Stir at Room Temperature for 2-4 hours.
e Monitor: Check for disappearance of free amine (Kaiser test for solid phase).
e Wash: Wash resin thoroughly with DMF to remove the yellow

-nitrophenol byproduct.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612856?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

